3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone is a complex organic compound belonging to the aurone class of flavonoids, characterized by its distinctive chemical structure featuring multiple hydroxyl groups and bromine substitutions. Aurones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound's unique substitution pattern may enhance its efficacy in various scientific applications.
Aurones are primarily derived from plants, particularly those in the Asteraceae family. They can be synthesized through various chemical methods, including oxidative cyclization of chalcones or through direct modification of existing aurone structures. Research has shown that specific aurones exhibit significant biological activities, making them valuable in pharmacological studies.
3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone falls under the classification of flavonoids and more specifically within the subclass of aurones. Its chemical formula can be represented as C15H10Br2O5, indicating the presence of two bromine atoms and multiple hydroxyl groups that contribute to its reactivity and biological potential.
The synthesis of 3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone can be achieved through several methodologies:
The reaction conditions typically involve controlled temperatures and pH levels to optimize yields while minimizing side reactions. The use of protective groups may also be necessary during synthesis to prevent unwanted reactions at hydroxyl sites.
The molecular structure of 3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone features:
This substitution pattern contributes to its unique physical and chemical properties.
The compound's molecular weight is approximately 452.06 g/mol. Its structural formula can be represented as follows:
3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone can participate in various chemical reactions due to its multiple functional groups:
The reactivity is influenced by steric effects from the bromine substituents and electronic effects from the hydroxyl groups, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for 3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone involves:
Studies have indicated that compounds with similar structures exhibit significant activity against various cancer cell lines, suggesting a potential for therapeutic applications .
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
Research continues into optimizing synthesis methods and understanding the full range of biological activities associated with this compound .
The compound is formally classified within the aurone flavonoid family, characterized by a benzylidenebenzofuran-3-one core structure. According to IUPAC conventions, its systematic name is (2Z)-2-[(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-2,3-dihydro-1-benzofuran-3-one, reflecting its stereochemistry, functional group positions, and bromine substituents [2] [3]. This nomenclature specifies:
Alternative designations include 3',5'-Dibromo-2',4,4',6'-tetrahydroxyaurone (DrugBank: DB07775) and the CAS registry number 126985-05-5 [2] [5]. Its classification under the ChEBI ontology (CHEBI:47414) further defines it as a dibromobenzene derivative and a hydroxyaurone [4].
The compound has the molecular formula C₁₅H₈Br₂O₆, with an average molecular mass of 444.03 g/mol and a monoisotopic mass of 441.87 g/mol [2] [5]. Key physicochemical properties include:
Table 1: Physicochemical Profile
Property | Value | Method/Source |
---|---|---|
Molecular weight | 444.03 g/mol | Calculated |
Hydrogen bond donors | 4 | Structural analysis |
Hydrogen bond acceptors | 6 | Structural analysis |
Topological polar surface area | 107.22 Ų | Predicted (Chemaxon) |
logP | 4.09–4.18 | ALOGPS/Chemaxon [2] |
Water solubility | 0.0527 mg/mL | ALOGPS prediction [2] |
The moderate lipophilicity (logP >4) suggests limited aqueous solubility, aligning with its predicted water solubility of 0.0527 mg/mL. This property influences its biological interactions, particularly in hydrophobic binding pockets [2].
X-ray crystallography (PDB ID: 1THC, resolution: 2.3 Å) reveals the compound's binding to human transthyretin (TTR), a thyroxine transport protein. The crystal structure shows two distinct binding modes within TTR's channel:
The aurone scaffold adopts a nonplanar conformation due to torsional strain between the benzofuranone and dibrominated phenyl rings. Key structural parameters include:
Table 2: Crystallographic Parameters
Feature | Value | Significance |
---|---|---|
Binding mode occupancy | 50% per mode | Statistical disorder |
Dihedral angle (C3-C2-C1'-C2') | 28°–35° | Deviation from planarity |
Halogen bond distances (Br···O) | 3.0–3.5 Å | Optimal for interaction |
Electron density maps confirm disordered binding due to steric clashes between modes, preventing full occupancy [10].
The antiskewed conformation is a hallmark of this aurone’s structural flexibility. This distortion arises from:
This conformation is stabilized by:
The dynamics enable dual binding modes in TTR, allowing Br atoms to anchor at varying depths within hydrophobic subpockets [10].
The bromine atoms serve dual roles: as halogen bond donors and as hydrophobic anchors. Key interactions include:
Table 3: Interaction Network
Interaction Type | Partners | Distance (Å) | Role |
---|---|---|---|
Br···O=C (halogen bond) | Bromine → Leu-110 | 3.2 | Anchors deep binding |
Br···π (hydrophobic) | Bromine → Phe-87 ring | 3.5 | Stabilizes mode II |
OH···O (H-bond) | 4'-OH → Ser-117 | 2.7 | Specificity for TTR |
Van der Waals | Benzofuranone → Ala-109 | <4.0 | Contributes to affinity |
Hydrophilic interactions involve all four hydroxyl groups:
The dual Br/F substitution pattern enhances halogen bond strength compared to chloro/fluoro analogues, as polarizable bromines optimize R–Br···Nu directionality [7].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8